N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a structurally complex molecule featuring a benzofuran core substituted with a methyl group at position 3 and a 2,5-dimethoxybenzoyl moiety at position 2. The cyclopropanecarboxamide group is attached to position 6 of the benzofuran ring. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with compounds used in agrochemicals (e.g., pesticides) and organic synthesis catalysis, as seen in analogs .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-12-16-8-6-14(23-22(25)13-4-5-13)10-19(16)28-21(12)20(24)17-11-15(26-2)7-9-18(17)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJUOAPBTHGXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the benzofuran core reacts with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the intermediate product with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or benzoyl moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs.
2.3 Physicochemical Properties
- Lipophilicity : The dimethoxy groups in the target compound likely increase lipophilicity compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), impacting membrane permeability .
- Solubility : Cyclopropane rings and aromatic systems may reduce aqueous solubility, necessitating formulation adjustments for agrochemical use, as seen in cyprofuram .
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with structurally similar compounds.
Structural Characteristics
The compound's molecular formula is , featuring a benzofuran moiety and a dimethoxybenzoyl group. The unique arrangement of functional groups contributes to its chemical properties and biological activities. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzofuran | Core structure providing aromatic properties |
| Dimethoxybenzoyl | Contributes to lipophilicity and potential receptor interactions |
| Cyclopropanecarboxamide | Enhances binding affinity to biological targets |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells showed reduced viability upon treatment.
- Liver Cancer : HepG2 cells exhibited significant apoptosis after exposure.
The compound's mechanism appears to involve the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and -9 in treated cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Preliminary screening tests revealed selective activity against Gram-positive bacteria, such as Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating moderate potency. Notably, the compound showed no significant activity against Gram-negative strains like Escherichia coli .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide | Similar benzofuran core but different substituents | Moderate anticancer activity |
| 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-chlorophenyl)acetamide | Contains chlorine substituents | Enhanced antimicrobial properties |
| 2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | Features thiazole and thiophene rings | Diverse biological activities |
These comparisons highlight how variations in substituents can significantly influence biological outcomes.
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Receptor Interaction : The compound may interact with specific receptors involved in cancer cell proliferation.
- Signal Transduction Pathways : It appears to modulate pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : The generation of ROS may play a role in its cytotoxic effects against tumor cells.
Case Studies
In a recent study, the efficacy of this compound was evaluated in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
